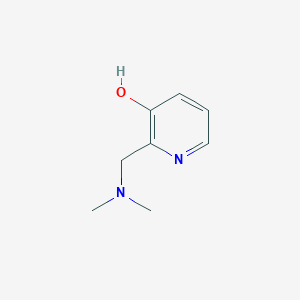

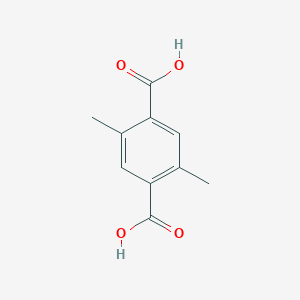

2,5-Dimethylterephthalic Acid

Overview

Description

2,5-Dimethylterephthalic Acid is a derivative of terephthalic acid, which is a significant compound used in the synthesis of various materials, including metal-organic frameworks (MOFs). The derivatives of terephthalic acid, such as those mentioned in the provided papers, are of interest due to their potential applications in creating optically active MOFs and other coordination polymers with diverse structures and properties.

Synthesis Analysis

The synthesis of derivatives of terephthalic acid often involves starting materials like dimethyl 2-aminoterephthalate and amino acids such as N-Boc-l-alanine and N-Boc-l-proline. These precursors are used to create optically active derivatives, which are then utilized to construct chiral MOFs . Additionally, solvothermal reactions involving bifunctional ligands like 2,5-di(1H-1,2,4-triazol-1-yl)terephthalic acid and transitional metal cations can lead to the formation of coordination polymers with unique structural features .

Molecular Structure Analysis

The molecular structures of the derivatives of terephthalic acid can be quite complex. For instance, the metal-organic polymers based on 2,5-di(1H-1,2,4-triazol-1-yl)terephthalic acid exhibit diverse topologies and frameworks. One such polymer displays a 3D framework with double helical 2D sheets, while another forms unusual 3D networks by 1D chains connected into dense packing structures . The crystal structures of optically active derivatives have been determined by powder X-ray diffraction, revealing that the acid molecules exist as zwitterions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of terephthalic acid derivatives can lead to the formation of various supramolecular structures. For example, in the cocrystal of 2-amino-4,6-dimethylpyrimidine and terephthalic acid, hydrogen-bonding patterns are observed where the carboxyl groups of terephthalic acid link the base pairs via hydrogen bonds to generate a supramolecular ribbon .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are characterized by techniques such as IR spectra, elemental analyses, and thermogravimetric analyses (TGA). The metal-organic polymers exhibit interesting magnetic properties, with studies indicating antiferromagnetic behavior . The optically active derivatives, due to their zwitterionic nature, may also exhibit unique solubility and reactivity characteristics that are relevant to their applications in MOF synthesis .

Scientific Research Applications

Application in Polymer Synthesis and Material Science

2,5-Dimethylterephthalic Acid (DMT) plays a significant role in polymer synthesis and material science. It serves as a precursor or component in the creation of various polymers and materials. For example, DMT is used in the synthesis of poly(ester amides) containing 2,5-furandicarboxylic acid (2,5-FDCA), which demonstrates the potential for hydrogen bonding in polymer chains, impacting material properties like thermal stability (Wilsens et al., 2014). Additionally, DMT is involved in the creation of aromatic polyesters from biosuccinic acid, highlighting its role in developing biobased polymers (Short et al., 2018).

Involvement in Biomass Conversion Processes

DMT is relevant in biomass conversion processes. It is a component in the study of the oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-Furandicarboxylic Acid (FDCA), a key platform chemical for replacing terephthalic acid in polymer production. This research is crucial for advancing sustainable and eco-friendly chemical processes (Nam et al., 2018).

Environmental Impact and Biodegradation

Research on DMT also encompasses its environmental impact and biodegradation. Studies have shown that certain bacterial strains, such as Comamonas acidovorans, can degrade DMT, indicating its potential biodegradability and relevance in environmental remediation (Patel et al., 1998).

Chemical Reaction Studies

DMT has been the subject of various chemical reaction studies. For instance, its role in the bromination reaction kinetics compared to other compounds has been analyzed, providing insights into its chemical behavior and reactivity (Villalba et al., 2018).

Safety And Hazards

properties

IUPAC Name |

2,5-dimethylterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-5-3-8(10(13)14)6(2)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUJGZJNDUGCFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30306082 | |

| Record name | 2,5-Dimethylterephthalic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30306082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethylterephthalic Acid | |

CAS RN |

6051-66-7 | |

| Record name | 6051-66-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethylterephthalic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30306082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethylterephthalic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

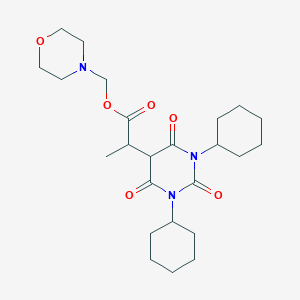

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

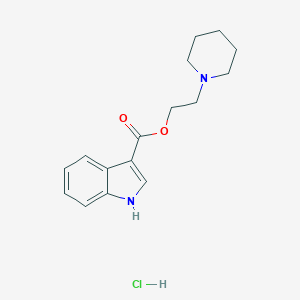

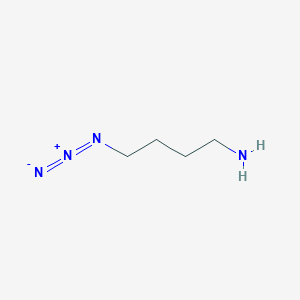

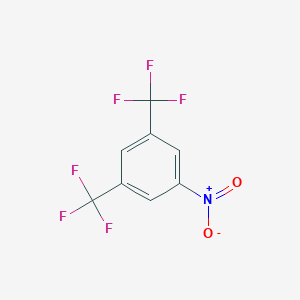

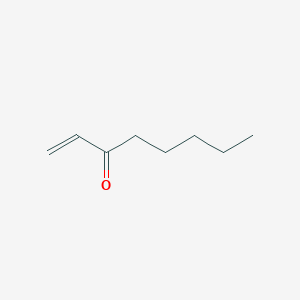

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.